molecular formula C11H16BrN B8289933 4-Bromo-2,6-diethylbenzylamine

4-Bromo-2,6-diethylbenzylamine

Cat. No.: B8289933
M. Wt: 242.16 g/mol
InChI Key: GOBQXMMCSXITNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2,6-diethylbenzylamine is an aromatic amine featuring a benzene ring substituted with a bromine atom at the 4-position and ethyl groups at the 2- and 6-positions. The ethyl groups confer steric bulk and electron-donating effects, which influence reactivity and physical properties.

Properties

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

IUPAC Name

(4-bromo-2,6-diethylphenyl)methanamine

InChI

InChI=1S/C11H16BrN/c1-3-8-5-10(12)6-9(4-2)11(8)7-13/h5-6H,3-4,7,13H2,1-2H3

InChI Key

GOBQXMMCSXITNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1CN)CC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Melting Point Applications
4-Bromo-2,6-dimethylaniline 24596-19-8 C₈H₁₀BrN 200.08 Br, 2×CH₃ Not reported Pharmaceutical intermediates
4-Bromo-2,6-dichloroaniline 697-88-1 C₆H₄BrCl₂N 240.91 Br, 2×Cl Not reported Agrochemical synthesis
4-Bromo-2,6-diaminopyridine 329974-09-6 C₅H₅BrN₃ 187.02 Br, 2×NH₂ (pyridine) 126°C DNA repair enzyme synthesis
4-Bromo-N-(2,6-diethylphenyl)benzamide 195383-73-4 C₁₇H₁₈BrNO 332.24 Br, 2×C₂H₅ (benzamide) Not reported Specialty chemical precursor
Key Observations:

Substituent Bulk and Polarity: Ethyl groups (C₂H₅) in 4-Bromo-2,6-diethylbenzylamine increase steric hindrance and lipophilicity compared to methyl (CH₃) or chloro (Cl) substituents. Chloro groups (electron-withdrawing) decrease electron density on the aromatic ring, reducing basicity compared to ethyl (electron-donating) analogs.

Reactivity: Bromine serves as a leaving group in nucleophilic substitution reactions. Steric hindrance from ethyl groups may slow such reactions compared to less hindered analogs like 4-Bromo-2,6-dimethylaniline .

Applications: Pharmaceuticals: 4-Bromo-2,6-dimethylaniline is used in drug intermediates, while 4-Bromo-2,6-diaminopyridine aids in synthesizing DNA repair enzymes . Agrochemicals: Halogenated analogs like 4-Bromo-2,6-dichloroaniline are valued for their role in pesticide formulations .

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